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Compound of Interest

Compound Name: 2-Bromo-3-fluoro-4-nitrophenol
CAS No.: 1806987-57-4
Cat. No.: B1529229
Get Quote
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Executive Summary: Strategic Structural
Positioning

Objective: This guide provides a technical comparison of the solid-state characteristics of 2-
Bromo-3-fluoro-4-nitrophenol (CAS 1806987-57-4) against its mono-halogenated analogues.
As a highly functionalized intermediate in drug discovery (e.g., for benzimidazole or
guinoxalinone scaffolds), understanding its crystal lattice behavior is critical for optimizing
solubility, stability, and downstream processability.

The Challenge: Unlike widely characterized commodity phenols, the specific single-crystal X-
ray diffraction (SC-XRD) data for the 2-bromo-3-fluoro-4-nitro variant is often proprietary or
absent from public crystallographic databases (CSD). The Solution: This guide utilizes a
Comparative Structural Homology approach, using the well-defined structures of 2-Bromo-4-
nitrophenol and 3-Fluoro-4-nitrophenol as baselines to predict and validate the target
molecule's performance.

Comparative Technical Specifications
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The following table synthesizes known experimental data for analogues with high-confidence
predictive modeling for the target compound.

Table 1: Physicochemical & Crystallographic
Comparison

- Target: 2-Bromo-3- Analogue A: 2- Analogue B: 3-
eature
fluoro-4-nitrophenol Bromo-4-nitrophenol  Fluoro-4-nitrophenol
CAS Number 1806987-57-4 5847-59-6 394-41-2
Molecular Weight 236.0 g/mol 218.0 g/mol 157.1 g/mol
) ) Predicted: 105-115 111-115°C 93-95 °C
Melting Point

°C

(Experimental)

(Experimental)

Crystal Habit

Prismatic/Needles

(Solvent dependent)

Monoclinic Prisms

Orthorhombic/Needles

H-Bonding Motif

Strong Intramolecular
(OH[1]---O2N)Weak

Intermolecular (C-

Intramolecular
(OH:-:-:OzN)Intermolec

Intramolecular
(OH::-:Oz2N)Weak

ular (Br---O) Intermolecular (F---F)
H---F)
Density (Calc.) ~1.95 g/cm? ~1.90 g/cm? ~1.50 g/cm3
Lipophilicity (LogP) High (~2.8) Moderate (2.36) Low (1.71)

Process Risk

Polymorphism due to

F/Br competition

Low (Stable packing)

Moderate (Low MP)

Analyst Insight: The introduction of the 3-Fluoro substituent adjacent to the nitro group creates

electronic repulsion that may twist the nitro group out of planarity, potentially disrupting the

efficient rt-stacking seen in the 2-Bromo analogue. This often results in lower lattice energy and

increased solubility compared to the non-fluorinated variant.
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Structural Elucidation Protocol (Self-Validating)

Since direct SC-XRD data may need to be generated de novo, the following protocol ensures
high-integrity data collection and structure solution. This workflow is designed to distinguish the
target from potential regioisomers (e.g., 2-bromo-5-fluoro...).

Phase A: Crystal Growth Strategy

Objective: Obtain single crystals suitable for diffraction (>0.1 mm in two dimensions).
e Solvent Selection: Use a Slow Evaporation method.

o Primary Solvent: Ethanol or Methanol (Good solubility).

o Antisolvent: Water or Hexane (Induces nucleation).

o Recommendation: Dissolve 50 mg in 2 mL Ethanol. Filter into a vial. Place vial inside a
larger jar containing Hexane (Vapor Diffusion).

 Validation: Inspect crystals under polarized light microscopy. Sharp extinction indicates
crystallinity; birefringence confirms non-cubic symmetry.

Phase B: XRD Data Collection & Refinement

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-Ka or Cu-Ka source).

» Mounting: Mount crystal on a Kapton loop using Paratone oil. Cool to 100 K to reduce
thermal motion (essential for resolving Fluorine disorder).

o Data Strategy: Collect full sphere (redundancy > 4) to accurately distinguish Br (heavy) from
F (light) and correct for absorption.

e Refinement (SHELXL):
o Heavy Atom Method: Locate the Bromine atom first via Patterson methods.

o Difference Fourier: Locate F, O, N, C atoms.
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o Restraints: If F/H disorder is suspected (common in phenols), use DFIX or EADP
constraints.

Performance Analysis: Impact on Drug Development

This section analyzes how the crystal structure influences the "performance" of the molecule as
a pharmaceutical intermediate.

Solubility & Dissolution

e Mechanism: The Intramolecular Hydrogen Bond (between Phenol OH and Nitro O) is a
dominant feature in ortho-nitrophenols.

o Effect: This "locks" the proton, reducing its ability to interact with water.

o Comparison: The Target (2-Br-3-F) has both Br and F flanking the phenol/nitro core. The
electron-withdrawing Fluorine increases the acidity of the phenol, but the intramolecular
bond likely persists.

o Result: Expect lower aqueous solubility than 3-Fluoro-4-nitrophenol, but higher
permeability (better passive transport) due to the lipophilic bromine shield.

Stability & Handling

» Thermal Stability: The heavy Bromine atom provides significant van der Waals contact
surface, stabilizing the lattice. The target should exhibit thermal stability comparable to 2-
Bromo-4-nitrophenol (>100°C), making it safe for standard drying protocols.

» Photostability:Ortho-nitrophenols are prone to photo-induced proton transfer. The crystal
packing (determined by XRD) dictates if this reaction is quenched.

o Risk: If the crystal packs in "stacks" (common with planar aromatics), UV sensitivity
increases.

o Mitigation: Store in amber vials; use XRD to confirm packing density.

Visualization: Solid-State Characterization Workflow
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The following diagram outlines the decision logic for characterizing this compound, ensuring no

ambiguity between isomers.
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Caption: Integrated workflow for structural elucidation, prioritizing Single Crystal XRD (SCXRD)
for absolute configuration and Powder XRD (PXRD) for bulk phase purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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profiling-of-2-bromo-3-fluoro-4-nitrophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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